molecular formula C12H15BrO3 B8378782 2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran

2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran

Cat. No.: B8378782
M. Wt: 287.15 g/mol
InChI Key: PBSGLKCWQCRPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H15BrO3 It is a derivative of tetrahydropyran, featuring a bromine atom and a methoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-4-methoxyphenol with tetrahydropyran under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-methoxy-5-methylphenoxy)tetrahydro-2H-pyran: Similar structure with an additional methyl group.

    2-(4-bromophenoxy)tetrahydropyran: Lacks the methoxy group.

    4-(bromomethyl)tetrahydro-2H-pyran: Different substitution pattern on the pyran ring.

Uniqueness

2-(2-bromo-4-methoxyphenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)oxane

InChI

InChI=1S/C12H15BrO3/c1-14-9-5-6-11(10(13)8-9)16-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7H2,1H3

InChI Key

PBSGLKCWQCRPMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCCCO2)Br

Origin of Product

United States

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